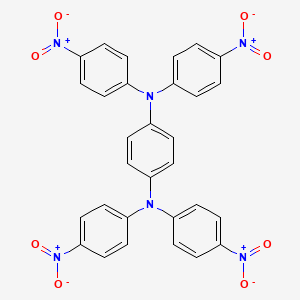

N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine

Description

BenchChem offers high-quality N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-N,1-N,4-N,4-N-tetrakis(4-nitrophenyl)benzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H20N6O8/c37-33(38)27-13-5-23(6-14-27)31(24-7-15-28(16-8-24)34(39)40)21-1-2-22(4-3-21)32(25-9-17-29(18-10-25)35(41)42)26-11-19-30(20-12-26)36(43)44/h1-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEUNCVYZWDLKKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-])N(C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H20N6O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7062950 | |

| Record name | N,N,N',N'-Tetrakis(4-nitrophenyl)-1,4-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

592.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3283-05-4 | |

| Record name | N1,N1,N4,N4-Tetrakis(4-nitrophenyl)-1,4-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3283-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzenediamine, N1,N1,N4,N4-tetrakis(4-nitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003283054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenediamine, N1,N1,N4,N4-tetrakis(4-nitrophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N,N',N'-Tetrakis(4-nitrophenyl)-1,4-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Benzenediamine, N1,N1,N4,N4-tetrakis(4-nitrophenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Spectroscopic Analysis of N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine

This technical guide provides a comprehensive overview of the spectroscopic analysis of N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine, a complex organic molecule with significant potential in materials science and organic electronics.[1][2][3][4] This document is intended for researchers, scientists, and professionals in drug development and related fields who require a deep understanding of the structural and electronic properties of this compound.

Introduction

N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine, with the chemical formula C30H20N6O8, is a highly aromatic and electron-deficient molecule.[5][6] Its structure consists of a central p-phenylenediamine core symmetrically substituted with four electron-withdrawing 4-nitrophenyl groups at the nitrogen atoms. This unique architecture imparts distinct electronic and optical properties, making it a subject of interest for various applications. A thorough spectroscopic analysis is paramount to confirming its identity, purity, and understanding its behavior in different chemical environments.

This guide will delve into the core spectroscopic techniques essential for the characterization of this molecule: Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). We will explore the theoretical underpinnings of the expected spectral features, provide detailed experimental protocols, and offer insights into the interpretation of the resulting data.

Molecular Structure and Properties

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

Caption: Molecular structure of N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine.

| Property | Value | Source |

| Molecular Formula | C30H20N6O8 | [5][6][7] |

| Molecular Weight | 592.52 g/mol | [5][6][7] |

| Appearance | Light yellow to Amber to Dark green powder/crystal | [7] |

| Melting Point | >300 °C | [5] |

The presence of multiple aromatic rings and nitro groups suggests a molecule with a high degree of conjugation and strong intermolecular interactions. The torsional angles between the phenyl rings will influence the extent of electronic communication across the molecule.[8]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful tool for probing the electronic transitions within a molecule. For N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine, the extensive π-conjugated system is expected to give rise to strong absorptions in the UV and visible regions.

Theoretical Insights

The electronic spectrum of this compound will be dominated by π → π* transitions. The central benzene-1,4-diamine core acts as an electron donor, while the four 4-nitrophenyl groups are strong electron acceptors. This donor-acceptor character can lead to intramolecular charge transfer (ICT) bands, which are often broad and located at longer wavelengths.[9] The lone pair of electrons on the nitrogen atoms can also participate in n → π* transitions, although these are typically weaker than π → π* transitions.[10]

Compared to the parent p-phenylenediamine, which has absorption maxima around 198 nm, 236 nm, and 284 nm, the extended conjugation in the title compound is expected to cause a significant bathochromic (red) shift of the absorption bands.[11]

Predicted UV-Vis Spectral Data

| Predicted Transition | Expected λmax (nm) | Rationale |

| π → π* (localized) | 250 - 350 | Transitions within the individual nitrophenyl and phenylenediamine moieties. |

| Intramolecular Charge Transfer (ICT) | 400 - 550 | Electron donation from the diamine core to the nitrophenyl groups, highly sensitive to solvent polarity.[9] |

Experimental Protocol

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., dichloromethane, chloroform, or dimethyl sulfoxide) at a concentration of approximately 1 mg/mL. Perform serial dilutions to obtain concentrations in the range of 1-10 µg/mL.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Record a baseline spectrum with the pure solvent in both the sample and reference cuvettes.

-

Record the absorption spectrum of the sample solution from 200 to 800 nm.

-

Ensure the maximum absorbance is within the linear range of the instrument (typically < 1.5).

-

Caption: Workflow for UV-Vis spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C. For N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine, NMR is indispensable for confirming the connectivity of the aromatic rings.

Theoretical Insights

-

¹H NMR: Due to the molecule's symmetry, a relatively simple spectrum is expected.

-

The protons on the central benzene ring should appear as a singlet.

-

The protons on the four equivalent 4-nitrophenyl groups will exhibit an AA'BB' system, appearing as two doublets. The protons ortho to the nitro group will be downfield due to the strong electron-withdrawing effect of the NO₂ group.

-

The chemical shifts of aromatic protons are typically in the range of 6.5-8.5 ppm.[10][12]

-

-

¹³C NMR:

-

The carbon atoms directly bonded to the nitrogen atoms and the nitro groups will be significantly deshielded.

-

Symmetry will again lead to a reduced number of signals compared to what might be expected from the total number of carbon atoms. Carbons in aromatic amines typically appear in the 10-65 ppm region.[10]

-

Predicted NMR Spectral Data

¹H NMR (in CDCl₃ or DMSO-d₆)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0 - 7.2 | s | 4H | Protons on the central benzene ring |

| ~7.3 - 7.5 | d | 8H | Protons ortho to the nitrogen on the nitrophenyl rings |

| ~8.1 - 8.3 | d | 8H | Protons ortho to the nitro group on the nitrophenyl rings |

¹³C NMR (in CDCl₃ or DMSO-d₆)

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~120 - 125 | Carbons on the central benzene ring and carbons ortho to the nitrogen on the nitrophenyl rings |

| ~128 - 132 | Carbons ortho to the nitro group on the nitrophenyl rings |

| ~140 - 145 | Carbons attached to nitrogen |

| ~148 - 152 | Carbons attached to the nitro group |

Experimental Protocol

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover the range of 0-12 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0-200 ppm.

-

A larger number of scans will be required compared to ¹H NMR.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Theoretical Insights

The FT-IR spectrum of N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine will be characterized by the vibrational modes of the aromatic rings, the C-N bonds, and the nitro groups. As a tertiary amine, no N-H stretching vibrations are expected.[13][14]

-

Nitro Group (NO₂): This group will give rise to two very strong and characteristic absorption bands:

-

Asymmetric stretching: ~1500-1550 cm⁻¹

-

Symmetric stretching: ~1330-1370 cm⁻¹[15]

-

-

Aromatic C-H Stretching: Weak to medium bands above 3000 cm⁻¹.

-

Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region.

-

C-N Stretching: Aromatic amines typically show strong C-N stretching bands in the 1250-1350 cm⁻¹ region.[10][14]

-

Aromatic C-H Bending (out-of-plane): Strong bands in the 650-900 cm⁻¹ region, which can be indicative of the substitution pattern on the aromatic rings.

Predicted FT-IR Spectral Data

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| > 3000 | Weak-Medium | Aromatic C-H stretch |

| ~1590 | Medium-Strong | Aromatic C=C stretch |

| ~1520 | Very Strong | Asymmetric NO₂ stretch |

| ~1490 | Medium-Strong | Aromatic C=C stretch |

| ~1340 | Very Strong | Symmetric NO₂ stretch |

| ~1310 | Strong | Aromatic C-N stretch |

| ~850 | Strong | p-disubstituted benzene C-H bend |

| ~750 | Strong | m-disubstituted benzene C-H bend (from nitrophenyl) |

Experimental Protocol

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Use a FT-IR spectrometer.

-

Measurement:

-

Record a background spectrum.

-

Record the sample spectrum, typically from 4000 to 400 cm⁻¹.

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight and can provide information about the molecular formula and structure.

Theoretical Insights

The molecular formula of N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine is C30H20N6O8, giving a monoisotopic mass of approximately 592.13 g/mol .[6] The nominal mass is 592 g/mol .[5]

-

Ionization: Due to the compound's low volatility, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are recommended.

-

Molecular Ion Peak: The most important peak to observe is the molecular ion peak ([M]⁺ or [M+H]⁺), which will confirm the molecular weight.

-

Fragmentation: Fragmentation patterns can provide structural information. Common fragmentation pathways for this molecule may include the loss of nitro groups (NO₂) or nitrophenyl groups.

Predicted Mass Spectrum Data

| Predicted m/z | Assignment |

| 593.14 | [M+H]⁺ (Protonated molecule) |

| 592.13 | [M]⁺ (Molecular ion) |

| 546.13 | [M-NO₂]⁺ |

| 470.15 | [M-C₆H₄NO₂]⁺ |

Experimental Protocol

-

Sample Preparation:

-

ESI: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 µg/mL).

-

MALDI: Co-crystallize the sample with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI target plate.

-

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF, Orbitrap).

-

Measurement:

-

Acquire the mass spectrum in positive or negative ion mode.

-

Calibrate the instrument to ensure accurate mass measurements.

-

Conclusion

The spectroscopic analysis of N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine requires a multi-faceted approach, integrating data from UV-Vis, NMR, FT-IR, and Mass Spectrometry. This guide provides a robust framework for researchers to predict, acquire, and interpret the spectroscopic data of this complex molecule. The insights gained from these analyses are crucial for confirming the compound's identity, assessing its purity, and elucidating the structure-property relationships that are vital for its application in advanced materials and technologies.

References

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. (2024-03-24). Available at: [Link]

-

PubChem. 1,4-Benzenediamine, N1,N1,N4,N4-tetrakis(4-nitrophenyl)-. Available at: [Link]

-

ResearchGate. UV−vis absorption spectra and photographs of the cationic radical species of N,N,N′,N′-tetramethyl-p-phenylenediamine generated by assemblies of TETPY (5 µM) in the presence of visible light and oxygen. Available at: [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. (2019-05-01). Available at: [Link]

-

ResearchGate. Experimental and computational investigations on the molecular structure, vibrational spectra, electronic properties, and molecular electrostatic potential analysis of phenylenediamine isomers. (2021-10-20). Available at: [Link]

-

Inorganic Chemistry Frontiers (RSC Publishing). Covalent organic frameworks based on tetraphenyl-p-phenylenediamine and metalloporphyrin for electrochemical conversion of CO2 to CO. Available at: [Link]

-

JoVE. Video: NMR Spectroscopy Of Amines. (2025-05-22). Available at: [Link]

-

ACS Publications. Unsymmetric Diazaborepin Framework with Fused 6/5/7 Ring and π-Extension to Two Bis-Diazaborepin-Embedded Isomers. (2026-01-14). Available at: [Link]

-

ResearchGate. Backbone engineering of N,N,N',N'-tetraphenyl-1,4-phenylenediamine-based conjugated porous polymers toward enhanced electrochromic behavior. (2026-01-10). Available at: [Link]

-

University of Calgary. IR: amines. Available at: [Link]

-

SIELC Technologies. UV-Vis Spectrum of p-Phenylenediamine. Available at: [Link]

-

MDPI. Organic Semiconductor Devices Fabricated with Recycled Tetra Pak®-Based Electrodes and para-Quinone Methides. (2024-08-07). Available at: [Link]

-

ResearchGate. UV-VIS spectrum of phenyl/phenyl end-capped tetra aniline in the... Available at: [Link]

-

Royal Society of Chemistry. N′-tetra(4-aminophenol)-1,4-phenylenediamine as a cathode material for zinc-ion batteries. Available at: [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. (2020-09-01). Available at: [Link]

-

UCLA. Amines. Available at: [Link]

-

ResearchGate. Synthesis and characterization of Poly (p-phenylenediamine) – TiO2 nanocomposites and investigation of conducting properties for optoelectronic application. Available at: [Link]

-

International Journal of Pharmacy and Biological Sciences. UV-Visible Spectrophotometric Method Development for p-Phenylenediamine Determination in Marketed Hair Dyes. Available at: [Link]

-

PubMed. Perylene-3,4,9,10-tetracarboxylic acid diimides: synthesis, physical properties, and use in organic electronics. Available at: [Link]

-

APS Meeting Archive. Computational Study of Growth, Morphology and Electronic Properties of Two-Dimensional Materials for Energy and Electronics Applications. Available at: [Link]

-

Fiveable. Spectroscopy of Amines | Organic Chemistry Class Notes. Available at: [Link]

-

PubMed. UV-vis spectroscopy for following the kinetics of homogeneous polymerization of diphenylamine in p-toluene sulphonic acid. Available at: [Link]

-

Oregon State University. Spectroscopy of Amines. Available at: [Link]

-

SpringerLink. DFT study of the reaction sites of N,N'-substituted p-phenylenediamine antioxidants. (2025-08-07). Available at: [Link]

-

Illinois State University. Infrared Spectroscopy. Available at: [Link]

Sources

- 1. Covalent organic frameworks based on tetraphenyl-p-phenylenediamine and metalloporphyrin for electrochemical conversion of CO2 to CO - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Perylene-3,4,9,10-tetracarboxylic acid diimides: synthesis, physical properties, and use in organic electronics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N,N,N',N'-Tetrakis(4-nitrophenyl)-p-phenylenediamine synthesis - chemicalbook [chemicalbook.com]

- 6. 1,4-Benzenediamine, N1,N1,N4,N4-tetrakis(4-nitrophenyl)- | C30H20N6O8 | CID 76775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N,N,N',N'-Tetrakis(4-nitrophenyl)-p-phenylenediamine | 3283-05-4 [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. UV-Vis Spectrum of p-Phenylenediamine | SIELC Technologies [sielc.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. spectroscopyonline.com [spectroscopyonline.com]

An In-Depth Technical Guide to the Electrochemical Properties of N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine is a complex organic molecule characterized by a redox-active N,N,N',N'-tetraaryl-p-phenylenediamine core and four peripheral electrophilic nitro groups. This guide provides a comprehensive analysis of its predicted electrochemical behavior, drawing upon established principles and data from analogous molecular structures. The central phenylenediamine unit is anticipated to undergo reversible multi-step oxidation, while the four nitro-substituted phenyl rings are expected to exhibit multi-electron reduction processes. This dual-functionality suggests potential applications in areas such as organic electronics, electrochromic materials, and as a multi-electron redox mediator. This document outlines the theoretical framework for its electrochemical properties, detailed experimental protocols for its characterization using cyclic voltammetry, and an interpretation of the expected results.

Introduction: A Molecule of Dichotomous Redox Activity

N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine, with CAS Registry Number 3283-05-4, is a solid, crystalline powder ranging in color from orange to brown[1]. Its molecular structure is built upon a central benzene-1,4-diamine core, where each of the four nitrogen valencies is substituted with a 4-nitrophenyl group. This unique architecture imparts a fascinating electrochemical duality:

-

An Electron-Donating Core: The N,N,N',N'-tetraaryl-p-phenylenediamine core is electron-rich and serves as a robust platform for electrochemical oxidation. Analogous tetra-alkyl and tetra-aryl phenylenediamines are well-documented for their ability to undergo stable, reversible oxidation to form radical cations and dications[2][3][4]. This property is central to their use in electrochromic devices and as charge-transfer mediators[5][6].

-

Electron-Withdrawing Periphery: The four nitroaromatic substituents are strong electron-withdrawing groups. The nitro group (–NO₂) is a well-known electrophore, readily undergoing electrochemical reduction through a series of steps[7][8][9]. The presence of four such groups suggests the molecule can act as a significant electron sink.

This combination of an oxidizable core and a reducible periphery makes the target molecule a compelling candidate for advanced materials science and drug development, where multi-electron redox processes are often desirable.

Predicted Electrochemical Behavior: A Tale of Two Pathways

The overall electrochemical profile of N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine is expected to be a composite of the redox activities of its two primary functional domains.

Anodic Behavior (Oxidation)

Upon anodic potential scanning, the central tetra-substituted phenylenediamine core is the primary site of oxidation. This process is predicted to occur in two discrete, reversible one-electron steps:

-

First Oxidation: Formation of a stable radical cation.

-

Second Oxidation: Formation of a dication.

This behavior is characteristic of triphenylamine-based and phenylenediamine-based systems, which are known for their excellent electrochemical reversibility[4][10]. The presence of the electron-withdrawing nitro groups is expected to shift the oxidation potentials to more positive values compared to unsubstituted or alkyl-substituted analogs, making the molecule more difficult to oxidize[11].

Cathodic Behavior (Reduction)

During a cathodic potential scan, the four nitro groups are the expected sites of reduction. The electrochemical reduction of nitroaromatic compounds is a well-studied process that typically involves a series of electron and proton transfer steps[9][12]. In aprotic media, the initial step is often a one-electron reduction to form a nitro anion radical[9].

Given the presence of four nitro groups, a complex multi-electron reduction profile is anticipated. The reduction may occur in a single, broad wave or in multiple, closely spaced steps, depending on the electronic communication between the nitro groups. The initial reduction product, a nitroso compound, is often more easily reduced than the parent nitro compound, leading to further reduction to a hydroxylamine and ultimately to an amine[9][13].

The following diagram illustrates the predicted primary redox pathways for the molecule.

Caption: Predicted primary redox pathways for the title compound.

Experimental Protocol: Characterization by Cyclic Voltammetry

Cyclic Voltammetry (CV) is the cornerstone technique for investigating the electrochemical properties of new molecules. It provides critical information on redox potentials, reversibility of electron transfer, and the number of electrons involved.

Materials and Reagents

| Component | Specification | Purpose |

| Analyte | N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine | The molecule under investigation. |

| Solvent | Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN) | Provides a suitable medium for dissolving the analyte and supporting electrolyte. Must be electrochemically inert within the potential window. |

| Supporting Electrolyte | 0.1 M Tetrabutylammonium perchlorate (TBAP) or Tetrabutylammonium hexafluorophosphate (TBAPF₆) | Ensures sufficient conductivity of the solution and minimizes IR drop. |

| Working Electrode | Glassy Carbon Electrode (GCE) or Platinum (Pt) disk electrode | The surface at which the electrochemical reactions of interest occur. |

| Reference Electrode | Ag/AgCl (in 3 M KCl) or Saturated Calomel Electrode (SCE) | Provides a stable potential against which the working electrode potential is measured. |

| Counter Electrode | Platinum wire or mesh | Completes the electrical circuit, allowing current to flow. |

| Internal Standard | Ferrocene/Ferrocenium (Fc/Fc⁺) couple | Used for referencing the measured potentials to a known, stable redox couple. |

Step-by-Step Experimental Workflow

-

Preparation of the Electrolyte Solution:

-

Accurately weigh and dissolve the supporting electrolyte (e.g., TBAP) in the chosen anhydrous solvent (e.g., ACN) to a final concentration of 0.1 M.

-

Rationale: A 0.1 M concentration is standard for providing adequate conductivity without significantly altering the solvent properties.

-

-

Analyte Solution Preparation:

-

Prepare a stock solution of the title compound in the electrolyte solution at a concentration of approximately 1-5 mM.

-

Rationale: This concentration range is typically sufficient to produce a clear signal without causing issues like analyte adsorption or solution instability.

-

-

Electrochemical Cell Assembly:

-

Polish the working electrode (e.g., GCE) with alumina slurry, rinse thoroughly with deionized water and the chosen solvent, and dry completely.

-

Assemble the three-electrode cell: working, reference, and counter electrodes immersed in the electrolyte solution.

-

Rationale: A clean, polished electrode surface is crucial for reproducible and well-defined voltammetric responses.

-

-

Degassing:

-

Purge the solution with an inert gas (e.g., Argon or Nitrogen) for at least 10-15 minutes before the experiment and maintain a blanket of the inert gas over the solution during the measurement.

-

Rationale: This removes dissolved oxygen, which can interfere with the electrochemical measurements, particularly in the reductive scan.

-

-

Data Acquisition:

-

Record a background CV of the blank electrolyte solution to establish the potential window.

-

Add the analyte solution to the cell.

-

Perform CV scans over a wide potential range to identify both oxidative and reductive events. Start with a scan rate of 100 mV/s.

-

Vary the scan rate (e.g., from 25 mV/s to 500 mV/s) to investigate the kinetics of the electron transfer processes.

-

Rationale: Varying the scan rate helps to determine if the redox processes are reversible, quasi-reversible, or irreversible.

-

-

Internal Referencing:

-

After recording the CV of the analyte, add a small amount of ferrocene to the solution and record another CV.

-

Calculate the formal potential (E½) of the Fc/Fc⁺ couple and adjust all measured potentials of the analyte accordingly.

-

Rationale: This allows for comparison of results across different experiments and laboratories by referencing to a universally accepted standard.

-

The following diagram outlines the experimental workflow for cyclic voltammetry.

Caption: Experimental workflow for Cyclic Voltammetry analysis.

Anticipated Results and Interpretation

The cyclic voltammogram of N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine is expected to display distinct features in both the anodic and cathodic regions.

Expected Data Summary

| Redox Event | Predicted Potential Range (vs. Fc/Fc⁺) | Expected Characteristics |

| Oxidation I (Core) | +0.5 V to +1.0 V | Reversible, one-electron wave (TNPDA → TNPDA•⁺) |

| Oxidation II (Core) | +1.0 V to +1.5 V | Reversible, one-electron wave (TNPDA•⁺ → TNPDA²⁺) |

| Reduction I (Nitro) | -0.8 V to -1.5 V | Multi-electron, potentially quasi-reversible or irreversible wave corresponding to the reduction of the four nitro groups. |

Note: These potential ranges are predictive and will be influenced by the specific solvent and electrolyte system used.

Interpreting the Voltammogram

-

Peak Separation (ΔEp): For a reversible one-electron process, the separation between the anodic and cathodic peak potentials (ΔEp) should be close to 59 mV at room temperature. A larger ΔEp suggests quasi-reversible or irreversible electron transfer kinetics.

-

Peak Current Ratios (ipa/ipc): For a reversible process, the ratio of the anodic to cathodic peak currents should be approximately unity.

-

Scan Rate Dependence: In a reversible system, the peak currents will be proportional to the square root of the scan rate. The peak potentials should remain constant with varying scan rates.

The multi-step reduction of the four nitro groups may present as a single, broad, irreversible wave due to the complexity of the coupled chemical reactions (protonation, dehydration) that follow the initial electron transfers[9].

Conclusion and Future Directions

N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine presents a rich and complex electrochemical profile, characterized by a stable, oxidizable core and a highly reducible periphery. The predicted ability to both accept and donate multiple electrons makes it a molecule of significant interest. For researchers in materials science, its properties suggest applications in electrochromic materials, organic batteries, and molecular switches[14][15]. For drug development professionals, the presence of multiple nitroaromatic groups, which can be bioreduced, opens avenues for investigating its potential as a hypoxia-activated prodrug or as a redox-modulating agent.

Further studies employing techniques such as differential pulse voltammetry (DPV) for enhanced sensitivity, spectroelectrochemistry to correlate redox states with optical properties, and computational modeling will provide a more complete understanding of this fascinating molecule's electrochemical landscape.

References

-

Backbone engineering of N,N,N',N'-tetraphenyl-1,4-phenylenediamine-based conjugated porous polymers toward enhanced electrochromic behavior. (2022). ResearchGate. Available at: [Link]

-

Wadhawan, J. D., et al. (2003). Electrocatalytic reactions mediated by N,N,N',N'-Tetraalkyl-1,4-phenylenediamine redox liquid microdroplet-modified electrodes: chemical and photochemical reactions In, and At the surface of, femtoliter droplets. Journal of the American Chemical Society, 125(37), 11418-29. Available at: [Link]

-

Synthesis and Electronic Properties of Tetraaryl p- and m-Phenylenediamines. (n.d.). ResearchGate. Available at: [Link]

-

Synthesis, Crystal Structure and Cyclic Voltammetric Behavior of N-aroyl-N′-(4′-cyanophenyl)thioureas. (2022). MDPI. Available at: [Link]

-

Reduction of Nitro Aromatic Compounds by Zero-Valent Iron Metal. (n.d.). Environmental Science & Technology. Available at: [Link]

-

N′-tetra(4-aminophenol)-1,4-phenylenediamine as a cathode material for zinc-ion batteries. (n.d.). Journal of Materials Chemistry A. Available at: [Link]

-

Electropolymerization of 4-nitro-1,2-phenylenediamine and electrochemical studies of poly(4-nitro-1,2-phenylenediamine) films. (2015). ResearchGate. Available at: [Link]

-

Electrochemistry of triphenylamine derivatives. (2011). ResearchGate. Available at: [Link]

-

Electrochemical Reduction of Nitro-Aromatic Compounds Product Studies and Mathematical Modeling. (1999). Defense Technical Information Center. Available at: [Link]

-

Synthesis and optical properties of redox-active triphenylamine-based derivatives with methoxy protecting groups. (2018). Journal of Materials Chemistry C. Available at: [Link]

-

Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024). RSC Sustainability. Available at: [Link]

-

Synthesis and Electrochromic Properties of Triphenylamine-Based Aromatic Poly(amide-imide)s. (2017). MDPI. Available at: [Link]

-

Synthesis of 4,5-Disubstituted o‑Phenylenediamines: An Enabling Platform for Electrochemical Investigations of Interfacial Ion Transfer Reactions. (2021). ACS Omega. Available at: [Link]

-

Any Experience of Electrochemical reduction of nitro aromatic compounds?. (2022). ResearchGate. Available at: [Link]

-

Recent advances in triphenylamine-based electrochromic derivatives and polymers. (n.d.). Dyes and Pigments. Available at: [Link]

-

Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. (2018). Antioxidants & Redox Signaling. Available at: [Link]

-

Triphenylamine-containing dihydrophenazine copolymers with adjustable multi-electron redox characteristics and their application as cathodes in lithium-organic batteries. (2020). Journal of Materials Chemistry A. Available at: [Link]

-

Electrochemical and Optical Experiments and DFT Calculations of 1,4,6,8-Tetrakis((E)-2-(thiophen-2-yl)vinyl)azulene. (2022). MDPI. Available at: [Link]

Sources

- 1. N,N,N',N'-Tetrakis(4-nitrophenyl)-p-phenylenediamine | 3283-05-4 [chemicalbook.com]

- 2. Electrocatalytic reactions mediated by N,N,N',N'-Tetraalkyl-1,4-phenylenediamine redox liquid microdroplet-modified electrodes: chemical and photochemical reactions In, and At the surface of, femtoliter droplets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and optical properties of redox-active triphenylamine-based derivatives with methoxy protecting groups - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Recent advances in triphenylamine-based electrochromic derivatives and polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. hwbdocs.env.nm.gov [hwbdocs.env.nm.gov]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Electrochromic Properties of Triphenylamine-Based Aromatic Poly(amide-imide)s [mdpi.com]

- 12. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]

- 13. Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Controlled quinone introduction into N,N,N′,N′-tetra(4-aminophenol)-1,4-phenylenediamine as a cathode material for zinc-ion batteries - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Triphenylamine-containing dihydrophenazine copolymers with adjustable multi-electron redox characteristics and their application as cathodes in lithium-organic batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to (±)-3-Methyl-2-oxovaleric Acid Sodium Salt (CAS 3283-05-4)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of (±)-3-Methyl-2-oxovaleric acid sodium salt, a key intermediate in the catabolism of the essential branched-chain amino acid, isoleucine. This document is intended to serve as a technical resource, offering field-proven insights and methodologies to support research and development activities.

Introduction and Biological Significance

(±)-3-Methyl-2-oxovaleric acid sodium salt, also known as (±)-sodium 3-methyl-2-oxovalerate or ketoisoleucine sodium salt, is the sodium salt of a branched-chain α-keto acid.[1] It is a racemic mixture of the (S)-(+)- and (R)-(-)-enantiomers.[2] In biological systems, the corresponding free acid, 3-methyl-2-oxovaleric acid, is a critical metabolite in the degradation pathway of isoleucine.

The metabolic significance of this compound is most prominently highlighted in the context of Maple Syrup Urine Disease (MSUD), an inherited metabolic disorder.[2][3] A deficiency in the branched-chain α-keto acid dehydrogenase (BCKAD) complex leads to the accumulation of branched-chain amino acids and their corresponding α-keto acids, including 3-methyl-2-oxovaleric acid, in bodily fluids.[2][3] This accumulation is neurotoxic and can lead to severe neurological damage if left untreated.[3] The characteristic sweet odor of the urine in MSUD patients is attributed to the presence of these keto acids.[2]

Beyond its role in pathology, (±)-3-methyl-2-oxovaleric acid sodium salt serves as a crucial substrate for studying the kinetics and specificity of α-keto acid dehydrogenases. It is also utilized in research to investigate nerve cell death by inhibiting the mitochondrial α-ketoglutarate dehydrogenase complex (KGDHC) and as a potential reactive oxygen scavenger.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of (±)-3-Methyl-2-oxovaleric acid sodium salt are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 3715-31-9 | |

| Molecular Formula | C₆H₉NaO₃ | [2] |

| Molecular Weight | 152.12 g/mol | |

| Synonyms | (±)-Sodium 3-methyl-2-oxovalerate, 3-Methyl-2-oxopentanoic acid sodium salt, DL-α-Keto-β-methylvaleric acid sodium salt, Ketoisoleucine sodium salt | [1] |

| Physical State | Solid, powder | [2] |

| Melting Point | 204-206 °C | [4] |

| Density | No data available | |

| Solubility | Soluble in PBS (pH 7.2) (≥10 mg/mL); Sparingly soluble in DMSO (1-10 mg/mL) | [2] |

| Stability | Stable for at least 4 years when stored at -20°C. | [5] |

| Storage | Store at -20°C for long-term stability. May be shipped at room temperature. | [2][5] |

Chemical Structure and Identification

The chemical structure of (±)-3-Methyl-2-oxovaleric acid sodium salt is depicted below. It features a five-carbon chain with a ketone at the 2-position, a methyl group at the 3-position, and a sodium carboxylate at the 1-position.

Figure 1: Chemical structure of 3-Methyl-2-oxovaleric acid sodium salt.

Key Identifiers:

-

InChI: 1S/C6H10O3.Na/c1-3-4(2)5(7)6(8)9;/h4H,3H2,1-2H3,(H,8,9);/q;+1/p-1

-

SMILES: [Na+].CCC(C)C(=O)C([O-])=O

Reactivity and Stability

(±)-3-Methyl-2-oxovaleric acid sodium salt is a stable solid under recommended storage conditions.[5] However, as an α-keto acid derivative, it possesses two reactive functional groups: a ketone and a carboxylate.

General Reactivity of α-Keto Acids:

-

Oxidation: α-Keto acids can be susceptible to oxidative decarboxylation, particularly under harsh conditions.

-

Reduction: The ketone group can be reduced to a secondary alcohol using common reducing agents like sodium borohydride.

-

Nucleophilic Addition: The carbonyl carbon of the ketone is electrophilic and can undergo nucleophilic addition reactions.

Specific Reactivity and Incompatibilities:

-

Incompatible Materials: Strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[6]

-

Hazardous Decomposition Products: Under fire conditions, it may decompose to produce carbon monoxide and carbon dioxide.[6]

Experimental Protocols and Applications

Preparation of Stock Solutions

For experimental use, stock solutions are typically prepared in aqueous buffers or organic solvents.

Protocol for Preparing a 100 mM Stock Solution in PBS (pH 7.2):

-

Weigh out 15.21 mg of (±)-3-Methyl-2-oxovaleric acid sodium salt.

-

Dissolve the solid in 1.0 mL of phosphate-buffered saline (PBS), pH 7.2.

-

Vortex briefly to ensure complete dissolution.

-

Store the stock solution at -20°C for short-term use. For long-term storage, it is recommended to aliquot and store at -80°C.

Note: For applications requiring an organic solvent, sparingly soluble stock solutions can be prepared in DMSO.

Application in Dehydrogenase Assays

(±)-3-Methyl-2-oxovaleric acid sodium salt is a substrate for the branched-chain α-keto acid dehydrogenase (BCKAD) complex. Assays measuring the activity of this enzyme often monitor the reduction of NAD⁺ to NADH, which can be followed spectrophotometrically at 340 nm.

Workflow for a Branched-Chain α-Keto Acid Dehydrogenase (BCKAD) Assay:

Figure 2: General workflow for a BCKAD enzyme assay.

Safety and Toxicological Information

As a laboratory chemical, (±)-3-Methyl-2-oxovaleric acid sodium salt should be handled with appropriate precautions.

GHS Hazard Classification:

-

Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.[6]

-

Skin corrosion/irritation (Category 2), H315: Causes skin irritation.[6]

-

Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.[6]

-

Specific target organ toxicity, single exposure (Respiratory tract irritation) (Category 3), H335: May cause respiratory irritation.[6]

Pictograms:

Precautionary Statements:

-

Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/ eye protection/ face protection.[6]

-

Response: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. IF ON SKIN: Wash with plenty of water. IF INHALED: Remove person to fresh air and keep comfortable for breathing. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

Toxicological Data:

Conclusion

(±)-3-Methyl-2-oxovaleric acid sodium salt is a valuable research chemical with significant biological relevance, particularly in the study of branched-chain amino acid metabolism and related disorders. Its well-defined physicochemical properties and established role as an enzyme substrate make it an indispensable tool for researchers in biochemistry, drug discovery, and clinical diagnostics. Adherence to appropriate safety protocols is essential when handling this compound. This guide provides a solid foundation of technical information to facilitate its effective and safe use in a laboratory setting.

References

- 3-Methyl-2-oxovaleric acid sodium-SDS-MedChemExpress. (n.d.). MedChemExpress.

- alpha-Keto-beta-methylvaleric acid | C6H10O3 | CID 47. (n.d.). PubChem.

- sodium 3-methyl-2-oxovalerate, 3715-31-9. (n.d.). The Good Scents Company.

- Aldrich A88182 - • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.

- 3-Methyl-2-oxovalerate | C6H9O3- | CID 4298878. (n.d.). PubChem.

- SAFETY DATA SHEET. (2021, August 31). OU College of Dentistry.

- sigma-aldrich. (n.d.).

- (±)-3-Methyl-2-oxovaleric Acid (sodium salt) ((±). (n.d.). Cayman Chemical.

- 3-Methyl-2-oxovaleric acid sodium | Endogenous Metabolite. (n.d.). MedchemExpress.com.

- (±)-3-Methyl-2-oxovaleric acid 3715-31-9. (n.d.). Sigma-Aldrich.

- October 30, 2024 SUBJECT: Chemicals Evaluated for Carcinogenic Potential by the Office of Pesticide Progr. (2024, October 30).

- Showing metabocard for 3-Methyl-2-oxovaleric acid (HMDB0000491). (n.d.).

- 3-Methyl-2-oxovaleric acid - Organic Acids - Lab Results explained | HealthM

- (±)-3-Methyl-2-oxovaleric acid 3715-31-9. (n.d.). Sigma-Aldrich.

- ()-3-Methyl-2-oxovaleric Acid (sodium salt) | Sapphire Bioscience. (n.d.).

- Application Notes and Protocols for Dehydrogenase Assays Using (3S)-3-methyl-2-oxopentanoic acid. (n.d.). Benchchem.

- (3S)-3-Methyl-2-oxopentanoic acid | CAS#:1460-34-0 | Chemsrc. (2025, August 26).

- Guidelines for Reproductive Toxicity Risk Assessment | EPA. (n.d.).

- 3rd Revised Toxicology Disciplinary Chapter for Metam Sodium (PC Code 039003) and Methyl isothiocyan. (2004, August 19).

- 3-Methyl-2-oxovaleric acid (PAMDB000141). (n.d.). P.

- Enzymatic Assay of Malic Dehydrogenase. (n.d.). Sigma-Aldrich.

- 3-Methyl-2-oxovaleric Acid, 5g, Each. (n.d.).

- SAFETY DATA SHEET. (2024, September 7). Sigma-Aldrich.

- Dose-dependent reproductive toxicity of sodium benzoate in male rats: Inflammation, oxidative stress and apoptosis. (2020, September 7). PubMed.

- RIFM fragrance ingredient safety assessment, 2-methylbutyl 3-methylbutanoate, CAS Registry Number 2445-77-4. (2022, October 8).

- 3 Enzyme Assays. (n.d.). Wiley-Blackwell.

- (±)-3-Methyl-2-oxovaleric acid 3715-31-9. (n.d.). Sigma-Aldrich.

Sources

- 1. oehha.ca.gov [oehha.ca.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. 3-Methyl-2-oxovaleric acid - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]

- 4. sodium 3-methyl-2-oxovalerate, 3715-31-9 [thegoodscentscompany.com]

- 5. Sapphire Bioscience [sapphirebioscience.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. alpha-Keto-beta-methylvaleric acid | C6H10O3 | CID 47 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Molecular Structure and Conformation of N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine

Abstract

This technical guide provides an in-depth analysis of N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine, a highly substituted aromatic amine. The document details its core molecular structure, common synthetic pathways, and critically, its three-dimensional conformation. Driven by significant steric hindrance between its four peripheral nitrophenyl rings, the molecule adopts a non-planar, propeller-like geometry. This guide outlines the experimental and computational methodologies, namely Single-Crystal X-ray Diffraction (SC-XRD) and Density Functional Theory (DFT), used to elucidate such structures. The profound impact of this twisted conformation on the molecule's electronic properties and its potential applications in materials science are also discussed.

Introduction

N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine is a tetra-substituted aromatic compound belonging to the family of triarylamines. Its structure is characterized by a central benzene-1,4-diamine core where each of the two nitrogen atoms is bonded to two para-nitrophenyl groups[1]. The presence of four potent electron-withdrawing nitro (-NO2) groups and the sterically crowded nature of the molecule impart unique electronic and structural properties, making it a compound of interest in materials science and organic synthesis[2]. Understanding its three-dimensional conformation is paramount, as the spatial arrangement of the aromatic rings dictates the extent of electronic conjugation and, consequently, its optical and charge-transport characteristics.

Molecular Structure and Synthesis

Chemical Identity

The molecule consists of a central p-phenylenediamine unit (a benzene ring with two amino groups at opposite positions 1 and 4). Each nitrogen atom is further substituted with two 4-nitrophenyl rings, resulting in a highly arylated, sterically demanding structure.

-

IUPAC Name: 1-N,1-N,4-N,4-N-tetrakis(4-nitrophenyl)benzene-1,4-diamine[3]

-

CAS Number: 3283-05-4[1]

-

Molecular Formula: C30H20N6O8[4]

Caption: Simplified connectivity of the central benzene-1,4-diamine core to the four nitrophenyl substituents.

Synthetic Overview

While several synthetic routes exist, a common and effective method for preparing tetra-aryl diamines is the Ullmann condensation. This reaction involves the coupling of an amine with an aryl halide using a copper catalyst.

A typical synthesis for the title compound involves reacting p-phenylenediamine with p-nitrochlorobenzene in the presence of potassium carbonate and a copper powder catalyst, using a high-boiling polar aprotic solvent like 1-methyl-2-pyrrolidone (NMP). The mixture is heated under reflux for an extended period (e.g., 70 hours) to drive the reaction to completion, yielding the desired product with high efficiency[5]. The potassium carbonate acts as a base to neutralize the HCl formed during the reaction.

Conformational Analysis

The study of the different 3D arrangements a molecule can adopt through rotation around its single bonds is known as conformational analysis[6]. For N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine, the conformation is dominated by the interplay between electronic conjugation and steric repulsion.

Dihedral Angles and Steric Hindrance

A planar conformation, which would maximize π-conjugation between the aromatic rings, is energetically unfavorable. The sheer size of the four nitrophenyl groups results in severe steric clashes (repulsive interactions) between them. To alleviate this strain, the molecule twists along the bonds connecting the nitrogen atoms to the phenyl rings. This rotation is quantified by the dihedral angle , which is the angle between the planes of the central benzene ring and the peripheral nitrophenyl rings[6][7].

The Propeller Conformation

The twisting motion results in a stable, non-planar, three-dimensional structure often described as a "propeller" conformation. Each nitrogen atom adopts a pyramidal or near-trigonal planar geometry, and the four nitrophenyl "blades" are twisted out of the plane of the central ring.

While specific crystallographic data for the title compound is not publicly available, data for the closely related analog, N1,N1,N4,N4-Tetrakis(4-bromophenyl)benzene-1,4-diamine, reveals torsional angles of approximately 34° between the phenyl rings[1]. This provides strong evidence that the nitro-substituted derivative will adopt a similarly twisted conformation to minimize steric repulsion.

Physicochemical Properties

The structural characteristics of the molecule give rise to its distinct physical properties.

| Property | Value | Source |

| CAS Number | 3283-05-4 | [4] |

| Molecular Formula | C30H20N6O8 | [3] |

| Molecular Weight | 592.52 g/mol | [4] |

| Appearance | Light yellow to Amber to Dark green powder/crystal | [4] |

| Melting Point | 392 °C (lit.) | [4][8] |

| Boiling Point | 790.5 ± 60.0 °C (Predicted) | [8] |

| Density | 1.484 ± 0.06 g/cm³ (Predicted) | [8] |

Methodologies for Structural Elucidation

Determining the precise conformation of a molecule like this requires a combination of experimental techniques and computational modeling.

Experimental Protocol: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the three-dimensional structure of a crystalline solid. It provides precise atomic coordinates, bond lengths, and the critical dihedral angles that define the molecular conformation.

Step-by-Step Workflow:

-

Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer. It is cooled (typically to ~100 K) to minimize thermal vibrations and exposed to a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (intensities and positions of scattered X-rays) is recorded by a detector.

-

Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic model is refined against the experimental data, adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.

-

Validation and Analysis: The final structure is validated for geometric and crystallographic soundness. Key parameters like bond lengths, angles, and dihedral angles are extracted for analysis.

Caption: Standard experimental workflow for Single-Crystal X-ray Diffraction (SC-XRD).

Computational Protocol: Density Functional Theory (DFT)

DFT is a powerful quantum mechanical modeling method used to predict molecular structures, energies, and electronic properties[9][10]. It is invaluable for predicting the lowest-energy conformation of a molecule in the gas phase or in solution, providing insights that complement solid-state experimental data.

Step-by-Step Workflow:

-

Initial Structure Generation: A 3D model of the molecule is built using molecular modeling software.

-

Method and Basis Set Selection: A suitable DFT functional (e.g., B3LYP, ωB97X-D) and basis set (e.g., 6-31G(d), def2-SVP) are chosen. The choice depends on the desired accuracy and computational cost.

-

Geometry Optimization: A calculation is performed to find the coordinates that correspond to the lowest potential energy, i.e., the most stable conformation. The calculation iteratively adjusts the atom positions until the forces on each atom are close to zero.

-

Frequency Calculation: To confirm that the optimized structure is a true energy minimum (and not a transition state), a frequency calculation is performed. The absence of imaginary frequencies confirms a stable structure.

-

Property Calculation and Analysis: Once the stable geometry is obtained, electronic properties such as the HOMO-LUMO gap, molecular orbitals, and partial charges can be calculated and analyzed.

Caption: A typical computational workflow for conformational analysis using Density Functional Theory (DFT).

Structure-Property Relationships and Applications

Electronic Properties

The conformation of the molecule is intrinsically linked to its electronic behavior.

-

Disrupted Conjugation: The significant twist between the phenyl rings partially disrupts the π-orbital overlap across the molecule. This interruption of conjugation influences the HOMO-LUMO gap, which in turn affects the energy required for electronic excitation and the color of the compound.

-

Electron-Withdrawing Effect: The four nitro groups are powerful electron-withdrawing substituents. They lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can impact the molecule's redox potentials and its suitability for use in electronic devices[2].

Potential Applications

Given its structure, N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine serves as a valuable compound in several research areas:

-

Organic Electronics: Its arylamine core is a common motif in hole-transport materials for devices like Organic Light-Emitting Diodes (OLEDs). While the nitro groups are generally detrimental to hole transport, the molecular backbone is of fundamental interest.

-

Precursor for Synthesis: The nitro groups can be chemically reduced to amino (-NH2) groups to synthesize N,N,N',N'-Tetrakis(4-aminophenyl)-1,4-benzenediamine[11][12]. This resulting tetra-amino compound is a versatile building block for high-performance polymers, such as polyimides and polyamides, or for creating porous organic frameworks.

-

Materials Science: The molecule can be used as a reagent or building block in the synthesis of novel materials, including dyes and functional polymers[2].

Conclusion

N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine is a sterically congested molecule whose structure is a case study in the balance between electronic stabilization and steric repulsion. Its four peripheral nitrophenyl groups force it to abandon planarity, adopting a stable, propeller-like three-dimensional conformation defined by significant dihedral angles. This twisted geometry is a critical determinant of its electronic properties. The elucidation of such complex structures relies on a synergistic approach, combining the definitive experimental evidence from Single-Crystal X-ray Diffraction with the predictive power of computational methods like Density Functional Theory.

References

-

Benchchem. N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine.

-

PubChem. 1,4-Benzenediamine, N1,N1,N4,N4-tetrakis(4-nitrophenyl)-.

-

ChemicalBook. N,N,N',N'-Tetrakis(4-aminophenyl)-1,4-benzenediamine | 3283-07-6.

-

PubMed. Improved Stereochemical Analysis of Conformationally Flexible Diamines by Binding to a Bisporphyrin Molecular Clip.

-

PubChem. 1,4-Benzenediamine, N1,N1,N4,N4-tetrakis(4-aminophenyl)-.

-

ChemicalBook. N,N,N',N'-Tetrakis(4-nitrophenyl)-p-phenylenediamine synthesis.

-

Dougherty, D. A. (1977). Conformational analysis of tetraarylethanes. Tetrahedron.

-

ChemicalBook. N,N,N',N'-Tetrakis(4-nitrophenyl)-p-phenylenediamine | 3283-05-4.

-

CymitQuimica. CAS 3283-05-4: N,N,N',N'-tetrakis(4-nitrophenyl)benzene-1,4-diamine.

-

Google Patents. Method of mass production of tetrakis(p-nitrophenyl)porphyrins.

-

ChemBK. N,N,N',N'-tetrakis(4-nitrophenyl)benzene-1,4-diamine.

-

Chemistry LibreTexts. 8.2: Conformational Analysis.

-

ResearchGate. Electropolymerization of 4-nitro-1,2-phenylenediamine and electrochemical studies of poly(4-nitro-1,2-phenylenediamine) films.

-

Royal Society of Chemistry. Electronic properties of tetrakis(pentafluorophenyl)porphyrin.

-

ResearchGate. Conformational analysis of bidentate tetra-aryl diphosphines.

-

YouTube. Basics of Conformational Analysis.

-

ResearchGate. (PDF) Electronic properties of tetrakis(pentafluorophenyl)porphyrin.

Sources

- 1. benchchem.com [benchchem.com]

- 2. CAS 3283-05-4: N,N,N',N'-tetrakis(4-nitrophenyl)benzene-1,… [cymitquimica.com]

- 3. 1,4-Benzenediamine, N1,N1,N4,N4-tetrakis(4-nitrophenyl)- | C30H20N6O8 | CID 76775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N,N,N',N'-Tetrakis(4-nitrophenyl)-p-phenylenediamine | 3283-05-4 [chemicalbook.com]

- 5. N,N,N',N'-Tetrakis(4-nitrophenyl)-p-phenylenediamine synthesis - chemicalbook [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. chembk.com [chembk.com]

- 9. Electronic properties of tetrakis(pentafluorophenyl)porphyrin - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. N,N,N',N'-Tetrakis(4-aminophenyl)-1,4-benzenediamine | 3283-07-6 [chemicalbook.com]

- 12. 1,4-Benzenediamine, N1,N1,N4,N4-tetrakis(4-aminophenyl)- | C30H28N6 | CID 76776 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Theoretical and Computational Studies of N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine

This guide provides a comprehensive technical overview of the theoretical and computational methodologies applied to the study of N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine. It is intended for researchers, scientists, and professionals in the fields of materials science, computational chemistry, and drug development who are interested in the in-silico analysis of complex organic molecules.

Introduction: The Significance of N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine

N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine is a tetra-substituted aromatic diamine with the chemical formula C30H20N6O8[1]. The molecule is characterized by a central benzene-1,4-diamine core with four 4-nitrophenyl groups attached to the nitrogen atoms[2][3]. This intricate structure, featuring multiple electron-withdrawing nitro groups, imparts unique electronic and optical properties to the molecule, making it a subject of interest for various applications, including organic electronics, dyes, and as a precursor for more complex materials[3][4]. The stability of this compound is enhanced by the resonance stabilization provided by the nitrophenyl groups[3].

The systematic IUPAC name for this compound is 1-N,1-N,4-N,4-N-tetrakis(4-nitrophenyl)benzene-1,4-diamine[1]. It is also commonly referred to as N,N,N',N'-Tetrakis(4-nitrophenyl)-p-phenylenediamine[5].

Table 1: Physicochemical Properties of N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine

| Property | Value | Source |

| CAS Number | 3283-05-4 | [1] |

| Molecular Formula | C30H20N6O8 | [1] |

| Molecular Weight | 592.52 g/mol | [5] |

| Melting Point | 392 °C (lit.) | [5] |

| Appearance | Orange to Brown powder to crystal |

Synthesis and Characterization

Understanding the synthetic pathways to N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine is crucial for its experimental validation and application. Two primary synthetic routes have been reported:

Method 1: Nitration of Benzene-1,4-diamine

A common laboratory-scale synthesis involves the nitration of benzene-1,4-diamine[2]. This process typically uses a mixture of nitric acid and sulfuric acid to introduce the nitro groups onto the phenyl rings[2].

Method 2: Copper-Catalyzed Cross-Coupling

An alternative, high-yield synthesis involves the copper-catalyzed reaction of p-phenylenediamine with p-nitrochlorobenzene in the presence of a base like potassium carbonate and a high-boiling solvent such as 1-methyl-2-pyrrolidone. This method has been reported to achieve a yield of 96%.

Experimental Protocol: Copper-Catalyzed Synthesis

-

Reaction Setup: In a three-neck flask, combine p-phenylenediamine (56.5 g), p-nitrochlorobenzene (495 g), potassium carbonate (173.7 g), 1-methyl-2-pyrrolidone (750 ml), and copper powder (10 g).

-

Reaction Execution: Heat the mixture to reflux and maintain stirring for 70 hours.

-

Workup: Cool the reaction mixture to room temperature to allow for crystallization.

-

Purification: Wash the resulting crystals with 1-methyl-2-pyrrolidone, followed by water, and then air-dry to obtain the final product.

The synthesized compound can be characterized using various spectroscopic techniques, including mass spectrometry, to confirm a molecular weight of 592 g/mol .

Theoretical and Computational Studies: A Methodological Framework

Due to the complexity of N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine, computational modeling provides invaluable insights into its structural, electronic, and spectroscopic properties. Density Functional Theory (DFT) is a powerful and widely used quantum chemical method for such investigations.

Diagram 1: Computational Workflow for the Analysis of N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine

Caption: A typical workflow for the theoretical and computational analysis of the target molecule.

Geometry Optimization

The first step in any computational study is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms.

Protocol: Geometry Optimization using DFT

-

Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

-

Method: Employ a DFT functional. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common and reliable choice for organic molecules.

-

Basis Set: Select a suitable basis set. The 6-311++G(d,p) basis set provides a good balance between accuracy and computational cost for molecules of this size.

-

Execution: Perform the geometry optimization calculation until the forces on the atoms and the energy change between successive steps are below a defined threshold, indicating a stationary point on the potential energy surface has been reached.

A subsequent frequency calculation is essential to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Electronic Properties

Once the optimized geometry is obtained, a wealth of electronic properties can be calculated to understand the molecule's reactivity and potential applications.

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic behavior of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP)

The MEP is a visual representation of the charge distribution in a molecule. It is plotted onto the electron density surface and color-coded to indicate regions of negative (electron-rich, typically colored red) and positive (electron-poor, typically colored blue) electrostatic potential. This allows for the prediction of sites susceptible to electrophilic and nucleophilic attack.

Table 2: Exemplary Calculated Electronic Properties (Conceptual)

| Parameter | Conceptual Value | Significance |

| HOMO Energy | ~ -6.5 eV | Electron-donating capability |

| LUMO Energy | ~ -3.0 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | ~ 3.5 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | > 10 Debye | High polarity due to nitro groups |

Note: These are conceptual values based on similar molecules and would need to be confirmed by specific calculations for N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine.

Diagram 2: Conceptual HOMO and LUMO Distribution

Caption: Conceptual representation of HOMO and LUMO localization.

Spectroscopic Properties

Computational methods can simulate various types of spectra, which can be used to interpret and assign experimental data.

-

Infrared (IR) and Raman Spectroscopy: The vibrational frequencies and intensities can be calculated from the second derivatives of the energy. These theoretical spectra can aid in the assignment of experimental IR and Raman bands to specific vibrational modes of the molecule.

-

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum.

Nonlinear Optical (NLO) Properties

The presence of electron-donating (the diamine core) and strong electron-withdrawing (nitrophenyl) groups suggests that N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine may possess significant nonlinear optical properties. The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. This can be calculated using DFT methods, often with specialized long-range corrected functionals like CAM-B3LYP for better accuracy.

Potential Applications

The unique electronic structure of N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine suggests its potential in several advanced applications:

-

Organic Electronics: Its properties may be suitable for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic (OPV) devices.

-

Nonlinear Optics: Molecules with large hyperpolarizability are sought after for applications in optical communications, data storage, and frequency conversion.

-

Chemosensors: The electron-rich diamine core and electron-deficient nitrophenyl groups could serve as binding and signaling units, respectively, for the detection of specific analytes.

-

Precursor for Advanced Materials: The nitro groups can be chemically reduced to amino groups, providing a pathway to synthesize the corresponding N1,N1,N4,N4-Tetrakis(4-aminophenyl)benzene-1,4-diamine[6]. This amino-functionalized derivative can serve as a versatile building block for polymers and other complex architectures.

Conclusion

N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine is a molecule of significant interest due to its complex structure and promising electronic properties. While experimental characterization is essential, theoretical and computational studies, particularly those employing Density Functional Theory, provide a powerful and indispensable toolkit for elucidating its structure-property relationships at the molecular level. This guide has outlined a robust methodological framework for the in-silico investigation of this and related molecules, paving the way for their rational design and application in various scientific and technological fields.

References

-

1,4-Benzenediamine, N1,N1,N4,N4-tetrakis(4-nitrophenyl)- | C30H20N6O8 | CID 76775 - PubChem. [Link]

Sources

- 1. 1,4-Benzenediamine, N1,N1,N4,N4-tetrakis(4-nitrophenyl)- | C30H20N6O8 | CID 76775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. CAS 3283-05-4: N,N,N',N'-tetrakis(4-nitrophenyl)benzene-1,… [cymitquimica.com]

- 4. 1,4-Benzenediamine, N1,N1,N4,N4-tetrakis(4-aminophenyl)- | C30H28N6 | CID 76776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N,N,N',N'-Tetrakis(4-nitrophenyl)-p-phenylenediamine | 3283-05-4 [chemicalbook.com]

- 6. N,N,N',N'-Tetrakis(4-aminophenyl)-1,4-benzenediamine | 3283-07-6 [chemicalbook.com]

An In-depth Technical Guide on the Solubility of N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine in Organic Solvents

Introduction

N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine is a complex organic molecule characterized by a central benzene-1,4-diamine core symmetrically substituted with four 4-nitrophenyl groups.[1][2][3] Its chemical formula is C30H20N6O8, and it has a molecular weight of 592.52 g/mol .[2][4] This compound is of significant interest in materials science and organic electronics due to the strong electron-withdrawing nature of its nitro groups, which influences its electronic properties, reactivity, and, notably, its solubility.[1] A thorough understanding of the solubility of this compound in various organic solvents is critical for its synthesis, purification, and application in areas such as the formulation of dyes and as a precursor for more complex organic materials.[1]

This technical guide provides a comprehensive analysis of the solubility of N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine, intended for researchers, scientists, and professionals in drug development. We will delve into the theoretical principles governing its solubility, present a predicted solubility profile in a range of common organic solvents, and provide a detailed, field-proven experimental protocol for the precise determination of its solubility.

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which posits that substances with similar polarities are more likely to be soluble in one another. The polarity of N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine is dominated by the four highly polar nitro (-NO2) groups. These groups are strongly electron-withdrawing, creating significant dipole moments within the molecule.[1] Consequently, this compound is expected to exhibit poor solubility in non-polar solvents and greater solubility in polar solvents, particularly those capable of strong dipole-dipole interactions.

A structurally related compound, N1,N1,N4,N4-tetrakis(4-aminophenyl)-1,4-benzenediamine, which has amino groups instead of nitro groups, is known to be soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), while being insoluble in methanol and water.[5] This suggests that polar aprotic solvents are likely to be the most effective for dissolving the highly polar nitro-substituted analog. The large, rigid aromatic structure of N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine will also play a significant role in its solubility, as considerable energy is required to overcome the crystal lattice energy.

Predicted Solubility Profile

| Solvent | Chemical Formula | Solvent Type | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | High | Strong dipole-dipole interactions can effectively solvate the polar nitro groups. The related amino-compound is soluble in DMSO.[5] |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar Aprotic | High | Similar to DMSO, DMF is a highly polar aprotic solvent capable of strong interactions with the solute. The related amino-compound is soluble in DMF.[5] |

| 1-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | Polar Aprotic | High | A patent on the synthesis of the target compound mentions washing with NMP, suggesting good solubility.[6] |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Medium | THF has a moderate polarity and can engage in dipole-dipole interactions, though weaker than DMSO or DMF. |

| Acetone | (CH₃)₂CO | Polar Aprotic | Low to Medium | Acetone is a moderately polar aprotic solvent.[7] |

| Chloroform | CHCl₃ | Weakly Polar | Low | Chloroform has some polarity but is not expected to be a strong solvent for such a highly polar compound. |

| Toluene | C₇H₈ | Non-polar | Insoluble | The large, non-polar aromatic structure of toluene is not conducive to solvating the highly polar nitro groups. |

| Hexane | C₆H₁₄ | Non-polar | Insoluble | As a non-polar aliphatic hydrocarbon, hexane is a very poor solvent for highly polar compounds.[7] |

| Methanol | CH₃OH | Polar Protic | Insoluble | The related amino-compound is insoluble in methanol.[5] The strong hydrogen bonding network of methanol may not favorably interact with the large, non-hydrogen-bonding solute. |

| Water | H₂O | Polar Protic | Insoluble | The large hydrophobic aromatic core and the lack of strong hydrogen bonding donor sites on the solute suggest very low aqueous solubility. |

Experimental Determination of Solubility